molecular formula C11H17BN2O2 B1371743 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1052686-67-5

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B1371743
M. Wt: 220.08 g/mol
InChI Key: COBZMDPXIDGRHY-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .


Synthesis Analysis

The synthesis of this compound can be achieved through nucleophilic and amidation reactions . It involves the use of bis(pinacolato)diboron and potassium acetate . The compound can also be synthesized using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The crystallographic data of the compound can be obtained from the Cambridge Crystallographic Data Centre . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Physical And Chemical Properties Analysis

The compound has a triclinic crystal structure . The empirical formula is C12H18BNO3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds such as 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are synthesized as boric acid ester intermediates with benzene rings. These compounds are produced through multi-step substitution reactions. Their structures are confirmed using spectroscopic methods (FTIR, NMR) and mass spectrometry. Additionally, their molecular structures are calculated and analyzed using Density Functional Theory (DFT), and their physicochemical properties are investigated (Huang et al., 2021).

Molecular Analysis and Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The molecular electrostatic potential and frontier molecular orbitals of these compounds are explored through DFT. This provides insights into their electronic structure, which is essential for understanding their chemical behavior and potential applications in various fields (Huang et al., 2021).

Application in Heterocyclic Compounds

  • Synthesis of Heteroaryl-linked Compounds : These pyrimidine derivatives are used in the synthesis of heteroaryl-linked benzimidazoles. They are instrumental in various chemical reactions, including microwave-assisted synthesis and Suzuki–Miyaura cross-coupling, indicating their utility in creating diverse chemical compounds (Rheault et al., 2009).

Biological and Pharmacological Potential

  • Antiviral and Antimycobacterial Properties : Pyrimidine derivatives exhibit significant biological activities, including antiviral and antimycobacterial properties. For instance, they have been found effective against various viral and bacterial strains in different studies, highlighting their potential in pharmaceutical applications (Munier-Lehmann et al., 2015), (Elumalai et al., 2013).

Material Science and Electronics

  • Nonlinear Optical Properties : Pyrimidine-based compounds are explored for their potential in nonlinear optics (NLO). Studies on their structural parameters, electronic properties, and NLO characteristics are conducted, showing potential applications in optoelectronics and other high-tech applications (Hussain et al., 2020).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has potential applications in the treatment of tumors and microbial infections .

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-8-13-6-9(7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBZMDPXIDGRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671661
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS RN

1052686-67-5
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SL Degorce, A Aagaard, R Anjum, IA Cumming… - Bioorganic & Medicinal …, 2020 - Elsevier
In this article, we report our efforts towards improving in vitro human clearance in a series of 5-azaquinazolines through a series of C4 truncations and C2 expansions. Extensive DMPK …
Number of citations: 4 www.sciencedirect.com
JL Methot, H Zhou, MA McGowan… - Journal of Medicinal …, 2021 - ACS Publications
The approvals of idelalisib and duvelisib have validated PI3Kδ inhibitors for the treatment for hematological malignancies driven by the PI3K/AKT pathway. Our program led to the …
Number of citations: 5 pubs.acs.org

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